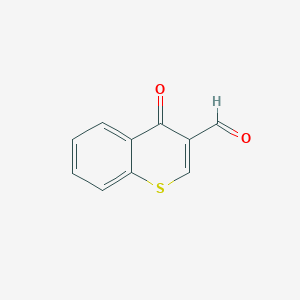

4-Oxo-4H-thiochromene-3-carbaldehyde

Description

Significance of Sulfur-Containing Heterocycles in Organic Chemistry Research

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry and organic synthesis. bohrium.comnih.gov For decades, these compounds have formed the structural core of numerous FDA-approved drugs, demonstrating a vast range of biological activities. bohrium.comnih.gov The inclusion of a sulfur atom within a heterocyclic ring imparts unique physicochemical properties, influencing the molecule's conformation, lipophilicity, and ability to engage in specific biological interactions, such as hydrogen bonding and pi-sulfur interactions. researchgate.net

These heterocycles, including well-known structures like thiophene (B33073), thiazole, and thiopyran, are integral to drugs with anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. bohrium.comnih.gov The versatility of the sulfur atom, with its various oxidation states, allows for fine-tuning of electronic and steric properties, which is a crucial aspect of drug design. tandfonline.com As a result, researchers have increasingly focused on synthesizing novel sulfur-containing compounds to explore new therapeutic avenues and develop agents with high medicinal value. bohrium.combookpi.org

Contextualization of 4-Oxo-4H-thiochromene-3-carbaldehyde within the Thiochromone (B8434766) Class

This compound belongs to the thiochromone family, which are sulfur analogs of the more widely known chromones. researchgate.net Thiochromones are bicyclic compounds containing a benzene (B151609) ring fused to a thiopyran-4-one ring. The core thiochromone structure is recognized for its biological activities, including antimicrobial and anticancer properties, and serves as a precursor for more complex bioactive molecules like thioflavanones. preprints.org The introduction of an electron-withdrawing carbaldehyde group at the C-3 position, as seen in the title compound, significantly influences the reactivity of the thiochromone scaffold, making it a valuable intermediate in organic synthesis. researchgate.net

Structural Distinctions and Electronic Properties Compared to Chromone (B188151) Analogs

The primary structural distinction between this compound and its direct oxygen analog, 4-Oxo-4H-chromene-3-carbaldehyde (also known as 3-formylchromone), is the replacement of the endocyclic oxygen atom (O-1) with a sulfur atom. researchgate.net This substitution has profound effects on the molecule's electronic properties and chemical reactivity.

The sulfur atom in the thiopyrone ring of thiochromones leads to a greater degree of aromaticity compared to the pyrone ring in chromones. researchgate.net This increased aromaticity results in lower electrophilicity at the C-2 position, which is a common site for nucleophilic attack in chromones. researchgate.netrsc.org Ab initio calculations have shown that while nucleophilic attack preferentially occurs at the C-2 and C-4 positions in chromones, the primary site of attack in thiochromones is the C-4 position. rsc.org This fundamental difference in reactivity dictates the synthetic pathways and chemical transformations available for each class of compounds.

| Property | This compound | 4-Oxo-4H-chromene-3-carbaldehyde |

| Molecular Formula | C₁₀H₆O₂S | C₁₀H₆O₃ |

| Molecular Weight | 190.22 g/mol | 174.15 g/mol |

| Heteroatom | Sulfur | Oxygen |

| Aromaticity of Heterocyclic Ring | Higher | Lower |

| Primary Site of Nucleophilic Attack | C-4 Position | C-2 and C-4 Positions |

Historical Perspectives on Thiochromene and Thiochromone Scaffold Investigations

Historically, research into thiochromones has been less extensive than that of their oxygen-containing chromone counterparts. researchgate.net The synthesis of chromones was first introduced by Heywang and Kostanecki, involving the decarboxylation of chromone-2-carboxylic acid. ijrpc.com Over the years, numerous methods have been developed for chromone synthesis under both acidic and basic conditions. ijrpc.com

In contrast, the synthesis of thiochromones has presented greater challenges due to the nature of sulfur, including its multiple oxidation states and varied bonding patterns. preprints.orgpreprints.org Early methods for preparing the parent thiochromone involved the bromination of thiochroman-4-one (B147511) followed by dehydrohalogenation. preprints.orgpreprints.org Other classical approaches include the condensation of β-keto esters with thiophenols. researchgate.net Despite these challenges, interest in thiochromones has grown due to their unique optical and biological properties. preprints.org Research has demonstrated their potential as anticancer and antimicrobial agents, driving the development of more efficient synthetic routes, such as one-pot syntheses from 3-(arylthiol)propanoic acids, to facilitate broader access to this class of compounds for further investigation. preprints.orgpreprints.org

Research Gaps and Future Directions for this compound Studies

While the broader class of thiochromones has been explored for various biological activities, research focusing specifically on this compound is still emerging. The compound is primarily recognized as a reactive intermediate, but its own bioactivity profile is not extensively documented. smolecule.com

Future research should be directed toward a more thorough evaluation of its biological properties, including its potential as an antimicrobial or anticancer agent, building upon the known activities of the thiochromone scaffold. smolecule.comnih.gov Interaction studies to identify its binding affinity to various biological targets, such as enzymes involved in metabolic pathways, are needed to elucidate specific mechanisms of action. smolecule.com

Furthermore, there is an opportunity to leverage this compound as a starting material for the synthesis of more complex and potent derivatives. nih.gov Modern synthetic strategies, such as catalytic asymmetric synthesis, could be employed to create novel libraries of thiochromone-based compounds. smolecule.com Addressing these research gaps will be crucial for unlocking the full therapeutic and synthetic potential of this versatile sulfur-containing heterocycle. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H6O2S |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

4-oxothiochromene-3-carbaldehyde |

InChI |

InChI=1S/C10H6O2S/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H |

InChI Key |

UBHXHANDDCHPTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CS2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxo 4h Thiochromene 3 Carbaldehyde and Its Derivatives

Classical Synthetic Approaches to the Thiochromone (B8434766) Core

The foundational thiochromone structure is typically assembled using established cyclization and condensation strategies that have been refined over decades.

Intramolecular cyclization of linear sulfur-containing precursors is a cornerstone of thiochromone synthesis. A prevalent method involves the preparation and subsequent cyclization of β-arylthiopropanoic acids. This process typically begins with the base-catalyzed addition of arylthiols (thiophenols) to a β-halopropanoic acid, such as β-chloropropanoic acid, to yield the corresponding 3-arylthiopropionic acid. researchgate.net The subsequent step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid group acylates the aromatic ring. This cyclization is commonly facilitated by strong acids like polyphosphoric acid (PPA) under thermal conditions, leading to the formation of a thiochroman-4-one (B147511) intermediate. researchgate.netpreprints.org The thiochromone core is then obtained by dehydrogenation of the thiochroman-4-one. preprints.org

More contemporary approaches utilize transition metal catalysis. For example, palladium-catalyzed intramolecular cyclization of haloarenes with a thieno-fused thiodiketone has been reported as a one-pot procedure to generate the thiochromene derivative scaffold. rsc.org

Condensation reactions provide a direct route to the thiochromone scaffold by combining two or more simpler molecules. A widely used classical method is the condensation of thiophenols with β-keto esters in the presence of a dehydrating agent, such as polyphosphoric acid. nih.govacs.orgresearchgate.net This reaction constructs the heterocyclic ring and installs a substituent at the C-2 position in a single step, yielding 2-substituted thiochromones (thioflavones). While highly effective for certain derivatives, this approach is less direct for producing the 2,3-unsubstituted thiochromone core required as a precursor for 4-oxo-4H-thiochromene-3-carbaldehyde. Another classical approach involves the cyclization of (Z)-3-arylthioacrylic acids, which can be synthesized from aryl halides, sodium sulfide, and propiolic acid. preprints.orgpreprints.org The subsequent Friedel-Crafts acylation of these acrylic acids under strong acid treatment yields the thiochromone ring system. preprints.orgpreprints.org

Targeted Synthesis of this compound

Directly synthesizing the title compound or its immediate precursors involves strategies that specifically introduce the aldehyde group at the C-3 position.

The Vilsmeier-Haack reaction is a powerful and direct method for the formylation of activated aromatic and heterocyclic systems. This reaction can be applied to thiochroman-4-ones to introduce the C-3 carbaldehyde and concurrently form the C2-C3 double bond. rsc.org The thiochroman-4-one, synthesized via classical cyclization methods, is treated with a Vilsmeier reagent (typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide). This protocol facilitates an electrophilic substitution at the C-3 position, followed by elimination, to directly afford the this compound scaffold. rsc.org

One-pot cascade reactions that assemble the final product from simple starting materials offer significant advantages in terms of efficiency and atom economy. An example of such an approach is the organocatalyzed reaction between a mercaptobenzaldehyde and an α,β-unsaturated aldehyde like cinnamaldehyde (B126680). rsc.orgresearchgate.net A catalyst, such as pyrrolidine, can facilitate a cascade reaction that begins with a Michael addition of the thiol to the enal, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the thiochromene-3-carbaldehyde derivative directly. rsc.orgresearchgate.net These methods bypass the need to isolate intermediates like thiochroman-4-one, streamlining the synthetic process.

Stereoselective and Enantioselective Synthesis of Thiochromene-3-carbaldehyde Derivatives

The development of asymmetric synthesis has enabled the production of enantiomerically enriched thiochromene derivatives, which is of significant interest for medicinal chemistry. Organocatalysis has emerged as a key tool in this area. rsc.org

A notable example is the highly stereoselective synthesis of S-bis(benzyloxy) derivatives of thiochromene-3-carbaldehydes reported by Kinfe et al. rsc.org This method relies on a Michael-addition reaction involving an in situ generated α,β-unsaturated aldehyde. The stereochemical outcome is controlled by the conformation of the aldehyde intermediate, which directs the thiolate to attack from a specific face, leading exclusively to the S-configuration products. rsc.org This approach has demonstrated good yields for a range of derivatives. rsc.org

Further research has explored enantioselective Michael additions using chiral catalysts with substrates like mercaptobenzaldehyde and cinnamaldehyde to achieve high enantioselectivity. rsc.orgrsc.org These advanced catalytic systems guide the formation of specific stereoisomers, providing access to chiral thiochromene-3-carbaldehyde building blocks.

Table 1: Examples of Stereoselective Synthesis of Thiochromene-3-carbaldehyde Derivatives Data sourced from Kinfe et al. as cited in the Royal Society of Chemistry. rsc.org

| Entry | Aldehyde Precursor | Thiol Source | Product Configuration | Yield |

| 1 | Derivative 6a | Substituted Thiophenol | S | 79% |

| 2 | Derivative 6b | Substituted Thiophenol | S | 75% |

| 3 | Derivative 6c | Substituted Thiophenol | S | 69% |

| 4 | Derivative 6d | Substituted Thiophenol | S | 72% |

Organocatalytic Methods for Chiral Thiochromene Scaffolds

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral thiochromene scaffolds, offering a metal-free and environmentally benign alternative to traditional methods. researchgate.net These reactions often proceed through cascade or tandem sequences, enabling the rapid construction of molecular complexity from simple starting materials. semanticscholar.orgresearchgate.net

One prominent strategy involves the tandem Michael-aldol reaction between α,β-unsaturated aldehydes and 2-mercaptobenzaldehyde, catalyzed by chiral secondary amines like proline derivatives. researchgate.net This process is initiated by the formation of a chiral iminium ion from the catalyst and the unsaturated aldehyde. Subsequent conjugate addition of the thiophenol followed by an intramolecular aldol (B89426) cyclization and dehydration furnishes the chiral thiochromene product in high yields (72-97%) and with good to high enantioselectivities (85-95% ee). researchgate.net

Another effective approach is the use of amidine-based catalysts, such as homobenzotetramisole (HBTM), in a reagent-free transformation of α,β-unsaturated thioesters. This method yields 2-substituted thiochromenes with high enantioselectivity, utilizing an acyl transfer-initiated cascade that produces carbon dioxide as the sole byproduct. smolecule.comacs.org Similarly, bifunctional catalysts that possess both a Brønsted acid and a Lewis base moiety, like cupreine, have been successfully employed in tandem Michael-Henry reactions of 2-mercaptobenzaldehydes and β-nitrostyrenes to synthesize enantioenriched 2,3,4-trisubstituted thiochromanes, which are precursors to thiochromenes. researchgate.net

Table 1: Organocatalytic Methods for Chiral Thiochromene Scaffolds

| Catalytic System | Reaction Type | Substrates | Key Features | Ref |

|---|---|---|---|---|

| Chiral Proline Derivatives | Tandem Michael-Aldol | α,β-Unsaturated aldehydes, 2-Mercaptobenzaldehyde | High yields and enantioselectivities; operational simplicity. | researchgate.net |

| Homobenzotetramisole (HBTM) | Acyl Transfer Cascade | α,β-Unsaturated thioesters | Reagent-free; CO2 as only byproduct; high enantioselectivity. | smolecule.comacs.org |

| Cupreine | Tandem Michael-Henry | 2-Mercaptobenzaldehydes, β-Nitrostyrenes | Good diastereoselectivity and enantioselectivity for thiochromane synthesis. | researchgate.net |

Asymmetric Induction in C-3 Functionalization

Achieving asymmetric induction specifically at the C-3 position to install the carbaldehyde group is a key challenge in the synthesis of the target molecule. Modern research has focused on catalytic asymmetric methods that allow for regiodivergent access to 3-carbaldehyde derivatives. smolecule.com

Organocatalytic enantioselective cyclizations and Michael additions are pivotal in this context. smolecule.com For instance, the use of chiral phosphoric acids and thiourea (B124793) catalysts has proven effective in enantioselective Michael additions that lead to the formation of 3-carbaldehyde-substituted thiochromenes with excellent enantiomeric excess, often exceeding 90% ee. smolecule.com These bifunctional catalysts activate both the nucleophile and the electrophile, guiding the stereochemical outcome of the reaction. The 3-carbaldehyde group is highly influential on the thiochromene core, with its electrophilic nature facilitating subsequent reactions like Knoevenagel condensations and Schiff base formation, which are crucial for building more complex, biologically active molecules. smolecule.com

The strategic placement of the aldehyde at C-3, adjacent to the C-4 carbonyl group, enhances the reactivity and allows for resonance stabilization of reaction intermediates, making it a versatile handle for further synthetic transformations. smolecule.com While many organocatalytic methods focus on constructing the heterocyclic ring, these examples highlight the successful integration of a functional group at the C-3 position with high stereocontrol.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key strategies include the use of solvent-free reaction conditions and microwave-assisted synthesis. aip.orgbiointerfaceresearch.com

Solvent-Free Methodologies

Performing reactions under solvent-free, or neat, conditions is a cornerstone of green synthesis. This approach eliminates the need for potentially toxic and volatile organic solvents, reduces waste, and can simplify purification procedures. biointerfaceresearch.comscilit.com For the synthesis of the closely related chromene derivatives, multicomponent reactions involving O-H acidic compounds (like 4-hydroxycoumarin), activated acetylenic compounds, and N-nucleophiles have been successfully conducted under solvent-free conditions at elevated temperatures. biointerfaceresearch.comscilit.com These reactions often proceed in excellent yields without the need for a catalyst, highlighting the efficiency and inherent atom economy of the process. scilit.com

The development of a synthetic pathway for 4H-chromenes using a Knoevenagel-Michael reaction of salicylaldehydes and active methylene (B1212753) compounds under solvent-free microwave conditions further underscores the viability of this green approach. biointerfaceresearch.com Such methodologies are highly attractive for their operational simplicity and reduced environmental footprint, and their principles are directly applicable to the synthesis of sulfur-containing analogs like thiochromenes.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical transformations, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netkuleuven.bechemrxiv.org This technology aligns with green chemistry principles by enhancing energy efficiency.

The synthesis of various chromene derivatives has been effectively demonstrated using microwave irradiation. researchgate.netchemrxiv.org For example, novel 4H-chromene derivatives have been synthesized via multicomponent reactions under microwave irradiation in the presence of a basic catalyst, achieving moderate to good yields (68–90%) in a fraction of the time required for conventional heating. researchgate.net One-pot syntheses of complex heterocyclic systems incorporating the chromene nucleus have also been reported, where microwave assistance drastically reduces reaction times from hours to minutes and improves yields. kuleuven.bechemrxiv.org The combination of solvent-free conditions with microwave irradiation represents a particularly powerful green synthetic strategy, providing access to chromene derivatives in minutes with excellent yields. biointerfaceresearch.com These established protocols for chromenes provide a strong foundation for developing similar efficient and green methods for the synthesis of this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chromene Derivatives

| Reaction/Derivative | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Ref |

|---|---|---|---|---|

| 2H-Chromene Derivatives | 4–7 hours | 8–10 minutes | Significant | researchgate.net |

| 4H-Chromene Derivatives | Several hours | 4 minutes | Substantial | biointerfaceresearch.com |

| Hydrazonothiazolidinyl Acetic Acid Derivatives | Not specified | 15–30 minutes | High yields, shorter time | kuleuven.be |

Chemical Reactivity and Transformation Pathways of 4 Oxo 4h Thiochromene 3 Carbaldehyde

Reactivity of the Aldehyde Moiety at C-3

The aldehyde functional group at the C-3 position of the 4-Oxo-4H-thiochromene core is a key center of reactivity. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and the adjacent proton is not readily abstracted, making it a prime site for addition and condensation reactions. Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. In the case of 4-Oxo-4H-thiochromene-3-carbaldehyde, this reactivity is exploited to synthesize a variety of derivatives, most notably through reactions with amines to form Schiff bases and with active methylene (B1212753) compounds in condensation reactions.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid and proceeds through a two-step mechanism involving the initial formation of a carbinolamine intermediate, followed by dehydration to yield the final imine product. eijppr.com These reactions are fundamental in the synthesis of various heterocyclic systems and compounds with potential biological activities. redalyc.orgdergipark.org.tr For instance, the reaction of the analogous 4-oxo-4H-chromene-3-carboxaldehyde with 1,2-diaminobenzene results in the formation of a Schiff base which can then cyclize. researchgate.netugm.ac.id

The general reaction for Schiff base formation is as follows:

Reactant A: this compound

Reactant B: Primary Amine (R-NH₂)

Product: N-(4-oxo-4H-thiochromen-3-yl)methylene)alkan-1-amine

| Reactant A | Reactant B (Primary Amine) | Product (Schiff Base) |

| This compound | Aniline | N-((4-oxo-4H-thiochromen-3-yl)methylene)aniline |

| This compound | p-Toluidine | N-((4-oxo-4H-thiochromen-3-yl)methylene)-4-methylaniline |

| This compound | 2-Aminophenol | 2-(((4-oxo-4H-thiochromen-3-yl)methylene)amino)phenol |

This table presents hypothetical examples based on the known reactivity of aldehydes with amines.

This compound readily undergoes Knoevenagel condensation with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). psu.edu This base-catalyzed reaction is a powerful tool for carbon-carbon bond formation and is used to synthesize a variety of substituted alkenes. Common active methylene compounds used in these reactions include malononitrile (B47326) and ethyl cyanoacetate. organic-chemistry.orgresearchgate.net

The reaction with malononitrile, for example, leads to the formation of 2-((4-oxo-4H-thiochromen-3-yl)methylene)malononitrile. These reactions are often carried out under mild conditions and can be facilitated by various catalysts. psu.eduresearchgate.netrsc.org

| Reactant A | Active Methylene Compound | Product | Catalyst (Example) |

| This compound | Malononitrile | 2-((4-oxo-4H-thiochromen-3-yl)methylene)malononitrile | Piperidine |

| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-oxo-4H-thiochromen-3-yl)acrylate | Piperidine |

| This compound | Diethyl malonate | Diethyl 2-((4-oxo-4H-thiochromen-3-yl)methylene)malonate | Piperidine |

This table illustrates the expected products from the Knoevenagel condensation of this compound with various active methylene compounds.

Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. smolecule.comyoutube.com This transformation is a key step in the synthesis of thiochromone-3-carboxylic acids and their derivatives, which are of interest in medicinal chemistry.

A variety of oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids, including potassium permanganate (B83412) (KMnO₄) and chromic acid. libretexts.orglibretexts.org A specific method for the oxidation of the analogous 4-oxo-4H-chromene-3-carbaldehyde involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger such as sulfamic acid. semanticscholar.org This method is generally efficient and proceeds under mild conditions. The resulting 4-oxo-4H-thiochromene-3-carboxylic acid is a versatile intermediate for further synthetic modifications.

| Starting Material | Oxidizing Agent(s) | Product |

| This compound | Sodium chlorite, Sulfamic acid | 4-Oxo-4H-thiochromene-3-carboxylic acid |

| This compound | Potassium permanganate | 4-Oxo-4H-thiochromene-3-carboxylic acid |

| This compound | Chromic acid | 4-Oxo-4H-thiochromene-3-carboxylic acid |

This table shows common oxidizing agents for the conversion of this compound to its corresponding carboxylic acid.

Reduction Reactions of the Aldehyde Group

The aldehyde group in this compound can be selectively reduced to a primary alcohol, yielding (4-oxo-4H-thiochromen-3-yl)methanol. smolecule.com This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). ugm.ac.idscispace.comyoutube.commasterorganicchemistry.com The reduction of the aldehyde is generally faster than the reduction of the ketone at the C-4 position, allowing for selective transformation under controlled conditions. This reaction provides access to a different class of thiochromone (B8434766) derivatives with a hydroxyl group at the 3-position, which can be a site for further functionalization.

| Starting Material | Reducing Agent | Product |

| This compound | Sodium borohydride | (4-oxo-4H-thiochromen-3-yl)methanol |

| This compound | Lithium aluminium hydride | (4-oxo-4H-thiochromen-3-yl)methanol |

This table indicates common reducing agents for the conversion of this compound to the corresponding primary alcohol.

Formation of Hydroxymethyl Thiochromenes

The aldehyde functional group at the C-3 position is susceptible to reduction, providing a direct pathway to the corresponding hydroxymethyl derivatives. While specific studies on the reduction of this compound are not extensively detailed, the reactivity of the analogous oxygen-containing compound, 4-oxo-4H-chromene-3-carbaldehyde, offers significant insight.

Research on 4-oxo-4H-chromene-3-carbaldehyde has shown that it undergoes various transformations in the presence of pentacarbonyliron, Fe(CO)₅. researchgate.net Under certain conditions, this can lead to the formation of 3-hydroxymethyl-4H-chromen-4-one. researchgate.net This transformation is believed to occur via a disproportionation reaction. researchgate.net This suggests that similar reducing agents could selectively reduce the aldehyde group of this compound to yield 3-(hydroxymethyl)-4H-thiochromen-4-one, a valuable intermediate for further functionalization. Standard reducing agents, such as sodium borohydride, would also be expected to effect this transformation.

Table 1: Plausible Reduction of this compound Data extrapolated from reactions of the analogous 4-oxo-4H-chromene-3-carbaldehyde.

| Reagent System | Expected Product | Reaction Type | Reference |

| Fe(CO)₅-HMPA | 3-(hydroxymethyl)-4H-thiochromen-4-one | Reduction | researchgate.net |

| Sodium Borohydride | 3-(hydroxymethyl)-4H-thiochromen-4-one | Reduction | General Reactivity |

Reactions Involving the Thiochromone Ring System

The reactivity of the core thiochromone heterocycle is governed by the electronic interplay between the fused aromatic ring, the sulfur heteroatom, and the α,β-unsaturated ketone system within the thiopyranone ring.

The thiochromone ring contains an electrophilic α,β-unsaturated ketone system, making it susceptible to nucleophilic attack. The C-2 position is particularly activated towards 1,4-conjugate addition (Michael addition) due to the electron-withdrawing effect of the C-4 carbonyl group. Studies on the analogous 4-oxo-4H-chromene-3-carbaldehyde confirm that nucleophilic attack is a primary reaction pathway, often proceeding via 1,4-addition at the C-2 atom. researchgate.net A wide range of nucleophiles, including amines, thiols, and carbanions, can add to this position, leading to the formation of 2,3-dihydrothiochromone derivatives. A concise and efficient cross-coupling synthetic strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids, which proceeds via activation of the C-2 position. acs.org

The thiopyranone ring can undergo cleavage under specific reaction conditions. This can be initiated by a strong nucleophilic attack, particularly at the C-2 position, which can lead to the opening of the heterocyclic ring. Recent reviews on thiochromene chemistry note that ring-opening reactions are a known transformation pathway for these systems. rsc.org For instance, photoinduced ring-opening of related sulfur-containing heterocycles like 2(5H)-thiophenone involves the rupture of a C-S bond. rsc.org Electrophilic ring-opening reactions of related dihydropyrans with thiols have also been developed. figshare.comnih.gov Such reactions in the thiochromone system can provide access to functionalized thiophenol derivatives.

Annulation and Cycloaddition Reactions

The combination of the reactive aldehyde group and the dienophilic/heterodienic nature of the thiochromone ring makes this compound an excellent substrate for building fused heterocyclic systems.

The aldehyde group at C-3 serves as a convenient handle for constructing new rings. It can react with binucleophiles in condensation reactions to form a variety of fused heterocycles. For example, the analogous 4-oxo-4H-chromene-3-carboxaldehyde reacts with 1,2-diaminobenzene, which, after cyclization and oxidation, yields a fused benzodiazepine (B76468) ring system. researchgate.net This highlights the potential of this compound to act as a precursor for thiochromeno-fused diazepines and other related structures.

Table 2: Examples of Annulation Reactions for Fused Heterocycle Synthesis Data based on reactions of the analogous 4-oxo-4H-chromene-3-carbaldehyde and general thiochromene reactivity.

| Reactant | Resulting Fused System | Reaction Type | Reference |

| 1,2-Diaminobenzene | Thiochromeno[2,3-b] rsc.orgsmolecule.comdiazepine | Condensation/Cyclization | researchgate.net |

| Styrenes (with thiocoumarins) | Oxime-functionalized thiochromenones | [3+2] Cycloaddition | rsc.org |

| Anthraquinones (with thiochalcones) | Fused 4H-thiochromenes | [4+2] Cycloaddition (Diels-Alder) | rsc.org |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile toolkit for the functionalization of heterocyclic compounds like this compound. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high chemo- and regioselectivity.

Cross-Coupling Reactions on Substituted Thiochromones

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct cross-coupling on the aldehyde group of this compound is less common, transformations on substituted thiochromone scaffolds have been successfully demonstrated.

A notable example is the synthesis of 2-aryl-4H-thiochromen-4-one derivatives (thioflavones) from 2-sulfinyl-thiochromones and arylboronic acids. organic-chemistry.org This reaction proceeds via a palladium(II)-catalyzed process in the presence of a Lewis acid and a specific phosphine (B1218219) ligand, XPhos. organic-chemistry.org This methodology provides a flexible route to a variety of functionally substituted thiochromone scaffolds. organic-chemistry.org

The general conditions for this cross-coupling reaction are summarized in the table below:

| Parameter | Condition |

| Thiochromone Substrate | 2-Sulfinyl-thiochromone |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(OAc)₂ |

| Ligand | XPhos |

| Additives | Zn(OTf)₂ (Lewis acid) |

| Solvent | DMF |

| Temperature | 80 °C |

| Yields | Moderate to good |

This reaction exhibits good tolerance to various functional groups on both the thiochromone core and the arylboronic acid, making it a valuable tool for the construction of diverse thioflavone libraries for pharmaceutical research. organic-chemistry.org

Carbonylation and Decarbonylation Processes

Carbonylation reactions involve the introduction of a carbonyl group into a molecule, often using carbon monoxide as a C1 source. In the context of thiochromone synthesis, a rhodium-catalyzed carbonylative annulation of nonactivated aromatic sulfides with terminal alkynes has been developed. This [3 + 2 + 1]-type annulation provides an effective route to thiochromenones.

Conversely, decarbonylation is the removal of a carbonyl group. While specific studies on the decarbonylation of this compound are scarce, rhodium complexes are well-known catalysts for the decarbonylation of aldehydes. It is plausible that under appropriate conditions, the formyl group at the 3-position could be removed to yield the parent 4H-thiochromen-4-one. The general transformation is depicted below:

Hypothetical Decarbonylation Reaction

| Reactant | Product | Catalyst |

| This compound | 4H-Thiochromen-4-one | Rh(I) complex |

Further research is required to establish the feasibility and optimal conditions for this transformation on the thiochromenone scaffold.

Derivatization Strategies and Analog Synthesis Based on 4 Oxo 4h Thiochromene 3 Carbaldehyde Scaffold

Synthesis of Imines and Hydrazone Derivatives

The aldehyde functionality at the 3-position of the 4-oxo-4H-thiochromene scaffold serves as a primary site for derivatization through condensation reactions with primary amines and hydrazines to yield imines (Schiff bases) and hydrazones, respectively. These reactions are typically straightforward and provide a convenient method for introducing a wide range of substituents, thereby modulating the properties of the parent molecule.

The synthesis of imine derivatives is generally achieved by reacting 4-oxo-4H-thiochromene-3-carbaldehyde with various primary amines under standard reaction conditions. The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities.

Similarly, hydrazone derivatives are readily prepared by the condensation of this compound with hydrazine (B178648) or substituted hydrazines. These derivatives are of significant interest due to their chelating properties and their potential as precursors for the synthesis of pyrazole-fused thiochromones.

Table 1: Examples of Synthesized Imine and Hydrazone Derivatives of this compound

| Reactant (Amine/Hydrazine) | Derivative Type | Reaction Conditions | Reference |

| Aniline | Imine (Schiff Base) | Ethanol, reflux | mdpi.com |

| Hydrazine Hydrate | Hydrazone | Methanol, reflux | researchgate.net |

| Phenylhydrazine | Phenylhydrazone | Acetic acid, reflux | nih.gov |

Incorporation into Complex Polycyclic Systems

The strategic functionalization of this compound has enabled its incorporation into intricate polycyclic frameworks. This approach allows for the construction of novel heterocyclic systems with unique three-dimensional structures and potentially enhanced biological activities.

Fused Benzodiazepine-Thiochromone Derivatives

The fusion of a benzodiazepine (B76468) ring to the thiochromone (B8434766) scaffold results in a novel class of compounds with a complex heterocyclic architecture. The synthesis of such derivatives can be envisioned through a multi-step sequence starting with the reaction of this compound with a suitable diamine, such as o-phenylenediamine. This initial condensation would form a Schiff base intermediate, which upon subsequent cyclization, would yield the desired fused benzodiazepine-thiochromone system. While the direct synthesis from this compound is a topic of ongoing research, analogous reactions with the corresponding chromene derivative have been reported, suggesting the feasibility of this synthetic route. researchgate.net

Thiochromone-Annulated Thiopyranocoumarins

The construction of thiochromone-annulated thiopyranocoumarins represents another elegant strategy for elaborating the this compound scaffold. A domino Knoevenagel/hetero-Diels–Alder reaction sequence has been reported for the synthesis of such polycyclic systems in an aqueous medium. researchgate.net Although this specific example may not directly utilize this compound as the starting material, the principles of this reaction could potentially be adapted for its use in generating similar complex structures.

Halogenated Derivatives and their Synthetic Routes

The introduction of halogen atoms onto the 4-oxo-4H-thiochromene scaffold is a key strategy for modulating its physicochemical properties, such as lipophilicity and electronic character, which can significantly influence its biological activity.

Halogenated derivatives of this compound can be synthesized through various methods. One common approach involves the use of halogenated starting materials in the initial synthesis of the thiochromone ring system. For instance, the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic rings, can be employed on halogen-substituted thiochroman-4-ones to introduce the 3-carbaldehyde group onto a pre-halogenated scaffold. chemistrysteps.comresearchgate.netorganic-chemistry.orgwikipedia.org This method allows for the regioselective introduction of halogens at specific positions on the benzene (B151609) ring of the thiochromone core.

Direct halogenation of the this compound molecule is another potential route, although it may present challenges regarding selectivity due to the presence of multiple reactive sites. researchgate.net

Table 2: Synthetic Routes to Halogenated this compound Derivatives

| Halogenation Method | Starting Material | Reagents | Position of Halogenation | Reference |

| Vilsmeier-Haack Reaction | Halogenated Thiochroman-4-one (B147511) | POCl₃, DMF | Benzene Ring | chemistrysteps.comresearchgate.netorganic-chemistry.orgwikipedia.org |

| Direct Halogenation | This compound | Halogenating Agent (e.g., NBS, NCS) | To be determined based on reaction conditions | researchgate.net |

Introduction of Diverse Substituents for Structural Modulation

The versatility of the this compound scaffold allows for the introduction of a wide variety of substituents at different positions, enabling fine-tuning of its structural and electronic properties. rsc.org

The aldehyde group at the 3-position is a key handle for introducing diverse functionalities. Beyond the formation of imines and hydrazones, it can participate in various other reactions, such as Wittig-type reactions to introduce carbon-carbon double bonds, or reduction to an alcohol group which can be further functionalized.

Modifications at the 2-position of the thiochromone ring have also been explored. For instance, cross-coupling reactions can be employed to introduce aryl or other substituents at this position, leading to a significant expansion of the chemical space accessible from this scaffold. nih.gov

Furthermore, substituents can be introduced on the benzene ring of the thiochromone core by starting the synthesis with appropriately substituted thiophenols. This approach allows for the systematic variation of electronic and steric properties of the final derivatives.

The ability to introduce a wide range of substituents at various positions of the this compound scaffold underscores its importance as a versatile building block for the synthesis of novel and complex heterocyclic compounds with tailored properties.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Oxo-4H-thiochromene-3-carbaldehyde in solution. It provides detailed information about the chemical environment of each proton and carbon atom, which is fundamental to confirming the compound's structural integrity.

NMR spectroscopy is crucial for determining the outcome of chemical reactions, particularly those where multiple isomers could be formed. In the synthesis of thiochromene derivatives, controlling regioselectivity and stereoselectivity is paramount. For instance, highly stereoselective approaches for synthesizing thiochromene-3-carbaldehyde derivatives have been developed using Michael-addition reactions. rsc.org In these syntheses, NMR analysis of the final products allows researchers to confirm the configuration of newly formed stereocenters and the specific placement of functional groups, thereby verifying the success of the stereoselective protocol. rsc.org The coupling constants and chemical shifts of protons in the heterocyclic ring are particularly sensitive to their spatial arrangement, enabling clear differentiation between potential isomers.

While 1D NMR (¹H and ¹³C) provides primary structural data, complex heterocyclic systems like this compound benefit from two-dimensional (2D) NMR techniques for complete and unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, such as those on the fused benzene (B151609) ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It is essential for piecing together the molecular framework by connecting non-adjacent fragments, such as linking the aldehyde proton to the carbons of the thiochromene core.

These 2D methods are vital for confirming the connectivity of the aldehyde group at the C3 position and assigning the signals of the quaternary carbons, such as the C4 carbonyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₀H₆O₂S. The analysis of the isotopic pattern, particularly the presence of the ³⁴S isotope at a natural abundance of approximately 4.2%, provides further evidence for the presence of a single sulfur atom in the molecule.

Under electron ionization (EI), the molecule undergoes fragmentation, providing a unique fingerprint. The fragmentation of aldehydes is well-characterized and typically involves specific losses. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for C₁₀H₆O₂S

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 190 |

| [M-H]⁺ | Loss of a hydrogen radical from the aldehyde | 189 |

| [M-CHO]⁺ | Loss of the formyl radical | 161 |

The relative abundance of these fragments helps to corroborate the proposed structure. chemguide.co.uk For example, a prominent peak at m/z 161 would strongly suggest the presence of a labile aldehyde group. libretexts.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.com The spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C-H) | Stretch | ~2850 and ~2750 |

| Ketone (C=O) | Stretch (conjugated) | ~1650 - 1630 |

| Aldehyde (C=O) | Stretch (conjugated) | ~1680 - 1660 |

| Aromatic (C=C) | Stretch | ~1600, ~1580, ~1475 |

The presence of two distinct carbonyl stretching frequencies would be a key indicator distinguishing the C4-keto group from the C3-aldehyde group. The conjugation of both carbonyl groups with the π-system of the thiochromene ring results in their absorption at lower wavenumbers compared to non-conjugated analogs. thermofisher.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. To date, a crystal structure for the parent compound this compound has not been reported in the searched scientific literature. Such a study would provide unequivocal proof of its molecular structure and detailed insights into its solid-state conformation and intermolecular interactions.

Analysis of X-ray diffraction data for related compounds, such as halogenated 4-oxo-4H-chromene-3-carbaldehyde derivatives, reveals that the fused ring system is typically nearly planar. nih.gov For a hypothetical crystal structure of this compound, key parameters for analysis would include:

Planarity of the Thiochromene Ring System: The deviation of the atoms of the fused bicyclic system from a least-squares mean plane would be calculated. It is expected that this system would be largely planar to maximize aromatic stabilization.

Torsion Angle of the Aldehyde Group: The torsion angle defined by the atoms C2-C3-C(aldehyde)-O(aldehyde) would be of significant interest. This angle determines the orientation of the aldehyde group relative to the heterocyclic ring, which can be influenced by steric effects and crystal packing forces. nih.gov In similar chromone (B188151) structures, the formyl group is often slightly twisted out of the plane of the main ring system. nih.gov

Intermolecular Interactions (e.g., Halogen Bonding, π–π Stacking)

The specific crystal structure of this compound has not been detailed in the available research literature. However, analysis of closely related halogenated derivatives of 4-oxo-4H-chromene-3-carbaldehyde—the oxygen-containing analogue—provides significant insight into the types of intermolecular forces that likely govern the solid-state packing of the target compound. These forces are critical in determining the material's crystal lattice, solubility, and interactions with biological targets.

π–π Stacking: The planar, aromatic nature of the thiochromene core is expected to facilitate significant π–π stacking interactions. In analogous chromone structures, these interactions are a dominant feature, organizing the molecules into well-defined stacks. For instance, in the crystal structure of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, molecules are stabilized by π–π interactions between the benzene and pyran rings of adjacent molecules, with a centroid–centroid distance of 3.5463 Å. nih.gov Similarly, derivatives such as 7-iodo-4-oxo-4H-chromene-3-carbaldehyde and 8-bromo-4-oxo-4H-chromene-3-carbaldehyde exhibit stacking with centroid–centroid distances of 3.700 Å and 3.854 Å, respectively. smolecule.comresearchgate.net These face-to-face arrangements are crucial for the stability of the crystal lattice.

Halogen Bonding: While the parent this compound cannot form halogen bonds, its halogenated derivatives would be expected to participate in this type of interaction. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the oxygen of a carbonyl group. This interaction has been extensively documented in halogenated 4-oxo-4H-chromene-3-carbaldehydes. For example, a clear halogen bond is observed in 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde between one of the bromine atoms and the formyl oxygen [Br⋯O = 3.118 Å]. In the crystal structure of 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, halogen bonds are also formed between the iodine atom and the formyl oxygen [I⋯O = 3.056 Å]. researchgate.net These interactions often work in concert with hydrogen bonds and π–π stacking to create complex supramolecular architectures. smolecule.com

The table below summarizes intermolecular interaction data from closely related chromene analogues, which serve as a model for the potential interactions involving derivatives of this compound.

| Compound | Interaction Type | Key Measurement |

| 7-Iodo-4-oxo-4H-chromene-3-carbaldehyde researchgate.net | π–π Stacking | Centroid–centroid distance = 3.700 (3) Å |

| Halogen Bonding | I···O distance = 3.056 (2) Å | |

| 8-Bromo-4-oxo-4H-chromene-3-carbaldehyde smolecule.com | π–π Stacking | Centroid–centroid distance = 3.854 (4) Å |

| Halogen Bonding | Br···O distance = 3.046 (4) Å | |

| 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde researchgate.net | π–π Stacking | Centroid–centroid distance = 3.858 (3) Å |

| 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde rsc.org | π–π Stacking | Cg–Cg distance = 3.519 (2) Å |

| 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde nih.gov | π–π Stacking | Centroid–centroid distance = 3.5463 (12) Å |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of this compound, which are dictated by how the molecule interacts with light, are of significant interest for applications in materials science, such as in the development of fluorescent probes and other optical materials. smolecule.com

Detailed experimental electronic absorption (UV-Vis) and fluorescence spectra for this compound are not extensively reported in the surveyed scientific literature. However, the molecule's structure provides clues to its expected behavior. The thiochromene ring system is a conjugated chromophore, meaning it contains a series of alternating single and double bonds that can absorb light, typically in the ultraviolet and visible regions of the electromagnetic spectrum.

The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. For a molecule like this compound, these transitions would primarily be π → π* transitions associated with the aromatic system. The presence of the carbonyl (C=O) and aldehyde (CHO) groups, with their lone pairs of electrons on the oxygen atoms, could also allow for n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions.

Fluorescence is the emission of light as the molecule relaxes from an excited state back to the ground state. The potential for this compound and its derivatives to be used in fluorescent probes suggests that they can exhibit efficient emission of light upon excitation. smolecule.com The wavelength of the emitted light (color) and the efficiency of the fluorescence (quantum yield) would be highly dependent on the molecule's structural rigidity and its electronic environment. Studies on other chromene derivatives have shown that factors such as solvent polarity and pH can significantly influence their absorption and fluorescence spectra, causing shifts in the emission wavelength. researchgate.net While specific data for the title compound is lacking, its role as a building block for materials with unique optical properties underscores the importance of its electronic structure. smolecule.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Oxo-4H-thiochromene-3-carbaldehyde, DFT studies are instrumental in predicting its geometry, electronic distribution, and spectroscopic properties. Such studies often use functionals like B3LYP combined with appropriate basis sets to achieve a balance between accuracy and computational cost. cerist.dzd-nb.info

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the this compound scaffold, these calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

While specific DFT optimization data for this compound is not extensively published, analysis of crystal structures of analogous oxygen-containing compounds (4-oxo-4H-chromene-3-carbaldehydes) reveals that the fused ring system is essentially planar. nih.govnih.govnih.govnih.gov However, the exocyclic formyl group (–CHO) often exhibits a slight twist relative to the plane of the chromone (B188151) ring. nih.govnih.gov For instance, in 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde, the formyl group is twisted with a C-C-C-O torsion angle of 11.5°. nih.gov A similar twist is observed in the 8-fluoro analog. nih.gov This slight deviation from planarity is a result of steric and electronic interactions between the aldehyde group and the heterocyclic ring. DFT calculations would aim to reproduce these experimental findings and quantify the energetic barriers associated with the rotation of the carbaldehyde group.

Below is a table of representative geometric parameters that would be expected from a DFT geometry optimization, based on data from analogous chromene structures.

| Parameter | Atom Pair/Triplet | Expected Value (Å or °) |

|---|---|---|

| Bond Length | C4=O (ketone) | ~1.22 |

| C10=O (aldehyde) | ~1.21 | |

| C3–C10 (aldehyde link) | ~1.45 | |

| C-S (thiopyran ring) | ~1.77 | |

| Bond Angle | C3–C4–C4a | ~123 |

| C2–C3–C10 | ~122 | |

| O=C10–H | ~120 | |

| Dihedral Angle | C2–C3–C10=O | ~5-15 |

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. cerist.dz The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. nih.gov A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. nih.gov

DFT calculations are widely used to determine the energies of these orbitals. For a related compound, 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be 4.41 eV using the B3LYP/LanL2DZ level of theory. cerist.dz Studies on other complex chromene derivatives have reported energy gaps in the range of 5.1 to 6.3 eV. rsc.org These values indicate significant electronic stability. The HOMO is typically delocalized over the fused benzene (B151609) ring system, while the LUMO is often centered on the pyrone moiety and the electron-withdrawing carbaldehyde group, facilitating intramolecular charge transfer upon electronic excitation. cerist.dz

Time-Dependent DFT (TD-DFT) can further be used to simulate the electronic absorption spectra (UV-Vis), predicting the electronic transitions between molecular orbitals. rsc.org

| Parameter | Representative Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -2.0 to -3.0 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | ~4.4 | Chemical reactivity and stability |

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule based on the distribution of electrons as calculated by quantum chemical methods. This analysis provides a quantitative picture of the charge distribution, highlighting electrophilic and nucleophilic sites, which is essential for predicting reactivity.

| Atom | Expected Mulliken Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| S1 (in ring) | Slightly positive or near neutral | Influences ring electronics |

| O (ketone at C4) | Highly negative | Nucleophilic site |

| C4 (ketone carbon) | Highly positive | Electrophilic site |

| O (aldehyde) | Highly negative | Nucleophilic site |

| C10 (aldehyde carbon) | Highly positive | Electrophilic site |

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique can be used to explore the conformational flexibility of this compound in various environments, such as in a solvent or interacting with a biological target.

For this compound, MD simulations could reveal the range of motion of the carbaldehyde group relative to the thiochromene ring, fluctuations in the ring's planarity, and the molecule's interactions with surrounding solvent molecules. Understanding this flexibility is crucial, as the specific conformation adopted by the molecule upon binding to a biological receptor can significantly impact its activity. Although specific MD studies on this molecule are not prominent in the literature, the methodology is standard for assessing the dynamic nature of potential drug candidates.

Mechanistic Studies of Reactions via Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. Transition state analysis involves calculating the structure and energy of the highest point on the reaction pathway, which corresponds to the activation energy barrier.

The this compound scaffold is synthesized through various reactions, including Michael additions and cyclizations, and it can undergo further reactions like oxidation and reduction. smolecule.comrsc.orgnih.gov For example, the synthesis of thiochromenes often involves a key Michael addition step, which may proceed through intermediates like iminium ions. rsc.org DFT calculations can be employed to model these proposed reaction pathways. By locating the transition state structures and calculating their energies, the activation barriers for different potential mechanisms can be compared, allowing for the determination of the most energetically favorable route. This approach provides a detailed, atomistic understanding of the reaction, complementing experimental kinetic studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification Guidance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The goal is to develop predictive models that can guide the design of new, more potent analogs. researchgate.net

The this compound scaffold serves as a promising starting point for developing therapeutic agents, given the known biological activities of thiochromenes. rsc.orgsmolecule.com A QSAR study on this scaffold would involve several steps:

Data Set Generation: A series of derivatives would be synthesized by modifying the thiochromene ring with various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions.

Biological Testing: The biological activity of each compound in the series (e.g., IC₅₀ values for enzyme inhibition or cancer cell cytotoxicity) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include physicochemical properties (e.g., logP), steric parameters (e.g., molecular volume), and electronic descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Development: Statistical methods are used to build a regression model that links the descriptors to the observed biological activity.

The resulting QSAR model can identify which molecular properties are most critical for activity, providing a rational basis for designing the next generation of compounds with improved efficacy. Studies on related chromene scaffolds have successfully used 3D-QSAR to guide the development of potent inhibitors. nih.govresearchgate.net

Applications in Organic Synthesis and Material Sciences Research

4-Oxo-4H-thiochromene-3-carbaldehyde as a Key Building Block in Synthetic Organic Chemistry

The reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of organic compounds. smolecule.com Its bifunctional nature, containing both an electrophilic aldehyde group and an α,β-unsaturated ketone system, allows for a variety of chemical transformations.

The compound serves as an excellent starting material for the construction of complex, fused heterocyclic systems. The aldehyde and ketone groups can react with a range of binucleophilic reagents to generate new rings fused to the thiochromene framework. For instance, reactions with hydrazines can yield pyrazole (B372694) derivatives, while reactions with ureas or amidines can produce pyrimidine-fused systems. These reactions expand the chemical space accessible from this single precursor, leading to novel compounds with potential biological activities. Thiochromenes are recognized as crucial building blocks for synthesizing bioactive compounds. rsc.org

Table 1: Potential Heterocyclic Systems from this compound This table is interactive. Click on the headers to sort.

| Reagent Class | Resulting Fused Ring | Potential Application Area |

|---|---|---|

| Hydrazines | Pyrazole | Medicinal Chemistry |

| Amidines | Pyrimidine | Pharmaceuticals |

| Hydroxylamine | Isoxazole | Agrochemicals |

| Urea/Thiourea (B124793) | Pyrimidinone/Thione | Drug Discovery |

In synthetic chemistry, a "synthon" represents a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. This compound acts as a versatile synthon due to its multiple reactive sites. The aldehyde group is susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to an alcohol. smolecule.com The α,β-unsaturated ketone moiety is a classic Michael acceptor, allowing for conjugate additions. These distinct reactive sites enable chemists to introduce the thiochromenone core into larger, more complex molecular architectures in a controlled manner.

Table 2: Reactivity Profile of this compound as a Synthon This table is interactive. Click on the headers to sort.

| Functional Group | Type of Reaction | Potential Transformation |

|---|---|---|

| Aldehyde (-CHO) | Nucleophilic Addition | Formation of alcohols, imines, cyanohydrins |

| Aldehyde (-CHO) | Oxidation/Reduction | Conversion to carboxylic acid or primary alcohol |

| α,β-Unsaturated Ketone | Michael Addition | 1,4-conjugate addition of nucleophiles |

| Ketone (C=O) | Nucleophilic Addition | Formation of tertiary alcohols |

Research into Optoelectronic Materials

The unique electronic properties of the thiochromene nucleus, which contains a sulfur atom within a conjugated system, make its derivatives promising candidates for applications in optoelectronics. rsc.org Research has indicated that the thiochromene scaffold may be utilized in developing new materials with unique electronic or optical properties. smolecule.com

The extended π-conjugated system in the thiochromene core is a key feature of many organic fluorophores. The inherent electronic characteristics of thiochromenes facilitate their use in the development of fluorescent probes and laser dyes. rsc.org By chemically modifying the core structure of this compound, researchers can tune the molecule's absorption and emission properties. For example, a recent study identified a class of thiochromenone derivatives as effective ligands for the urokinase-type plasminogen activator receptor (uPAR), leading to the discovery of a uPAR-targeting fluorescent probe that can selectively bind to the receptor on cancer cells. nih.gov This demonstrates the scaffold's utility in creating sophisticated tools for biological imaging and diagnostics.

The development of efficient and stable materials is a critical goal in OLED technology. Thiochromene derivatives are being investigated for this purpose due to their promising electronic properties. rsc.org Molecules with donor-acceptor (D-A) structures are often used as emitters in OLEDs, particularly for achieving thermally activated delayed fluorescence (TADF). The thiochromene core can act as an electron-donating or accepting unit, depending on the substituents. The inherent structure of this compound, containing an electron-rich thiophene-like ring and an electron-withdrawing carbonyl system, provides a foundation for designing such D-A materials. Thioxanthone, a related sulfur-containing heterocycle, has been shown to be a valuable building block for D-A type TADF emitters, suggesting similar potential for the thiochromene scaffold. nih.gov

Chemo-sensing and Bio-sensing Applications

The ability of a molecule to change its optical properties (color or fluorescence) in the presence of a specific analyte is the basis of chemo-sensing. The this compound structure contains several features conducive to sensor design. The carbonyl oxygen and heterocyclic sulfur atoms can act as binding sites for metal ions. This interaction can alter the molecule's internal charge transfer (ICT) characteristics, resulting in a detectable spectroscopic response.

Thiophene-based molecules are widely used as fluorescent signaling units in chemosensors for detecting analytes like metal ions. nih.gov The coordination of a cation to such a sensor can lead to Chelation Enhanced Fluorescence (CHEF) or Chelation Enhanced Quenching (CHEQ), providing a clear signal for detection. nih.gov Given that the thiochromene structure contains a thiophene (B33073) ring, it is a promising candidate for similar applications. Furthermore, the development of a thiochromenone-based fluorescent probe for the uPAR protein highlights its direct applicability in the realm of highly specific bio-sensing. nih.gov

Role in Scaffold Design for Chemical Biology Research

The this compound core structure serves as a foundational element in the design of novel molecules for chemical biology research. Its utility is primarily in non-clinical, laboratory-based studies aimed at understanding fundamental biological processes at the molecular level.

Exploration as Enzyme Inhibitors or Receptor Ligands in in vitro Systems

The thiochromene scaffold is a subject of investigation for its potential to interact with various biological targets, including enzymes and receptors, in controlled laboratory environments. The presence of the sulfur atom, as a bioisosteric replacement for oxygen found in the analogous chromone (B188151) structure, can alter the molecule's electronic properties, metabolic stability, and binding interactions with target proteins. smolecule.com

While specific and extensive research on this compound as an enzyme inhibitor or receptor ligand is still an evolving area, the broader class of thiochromenes has shown promise. Interaction studies have indicated that the thiochromene framework can engage with enzymes involved in various metabolic pathways, suggesting a potential for inhibitory activity. smolecule.com The aldehyde functional group provides a convenient handle for synthetic modifications, enabling the creation of libraries of derivatives. These derivatives can then be screened in in vitro assays to identify compounds with specific binding affinities for target proteins.

For instance, the analogous oxygen-containing chromone scaffold has been extensively derivatized and studied for its inhibitory effects on a range of enzymes, including cholinesterases and cyclooxygenases, in non-clinical settings. These studies on chromones provide a conceptual framework for the potential exploration of their thio-analogs.

Mechanistic Probes for Biological Pathways

Beyond its potential as a direct inhibitor or ligand, this compound and its derivatives are being explored as mechanistic probes to elucidate the intricacies of biological pathways in in vitro models. The reactivity of the aldehyde group allows for the attachment of fluorescent tags or other reporter molecules. These tagged thiochromenes can then be used to visualize and track their interactions with cellular components, providing insights into their mechanism of action at a subcellular level.

The inherent reactivity of the α,β-unsaturated ketone system within the thiochromene ring also presents opportunities for covalent modification of target proteins. This characteristic can be harnessed to design specific probes that irreversibly bind to their target, facilitating the identification and characterization of novel drug targets and the study of enzyme kinetics.

Preliminary research suggests that the thiochromene scaffold possesses biological activities, including antimicrobial and anticancer effects in cell-based assays. smolecule.com Further investigation into the mechanisms underlying these activities, using derivatives of this compound as probes, could unveil novel biological pathways and therapeutic targets for future, more clinically focused research.

Concluding Remarks on the Research Trajectory of 4 Oxo 4h Thiochromene 3 Carbaldehyde

Synthesis and Derivatization: Challenges and Innovations

The synthesis of the thiochromone (B8434766) framework, including 4-Oxo-4H-thiochromene-3-carbaldehyde, presents distinct challenges primarily due to the inherent properties of the sulfur atom. These challenges include managing sulfur's multiple oxidation states and its propensity to form diverse bonding patterns, which can lead to undesired by-products and complicate purification processes. rsc.orgpreprints.orgpreprints.orgpreprints.org Traditional synthetic routes have often been hampered by low yields and harsh reaction conditions.

However, the pursuit of more efficient and sustainable synthetic methods has led to significant innovations. Modern approaches have focused on streamlining reaction sequences to improve purity and yield. rsc.org Notable advancements include:

Organocatalysis: As an alternative to metal-catalyzed reactions, organocatalytic approaches offer enhanced stereoselectivity and functional group compatibility. rsc.org These methods utilize small organic molecules to catalyze key transformations, providing a pathway to structurally diverse thiochromenes. rsc.org

Transition Metal-Catalyzed Reactions: The use of transition metal complexes, such as palladium, facilitates critical bond-forming steps, leading to high selectivity and faster reaction times. rsc.org Nickel-catalyzed carbonylative reactions have also been developed for the synthesis of thiochromenones. rsc.org

Novel Cyclization Strategies: Various cyclization reactions are at the heart of thiochromone synthesis. Recent innovations include Michael addition reactions, Diels-Alder reactions for creating stereochemically rich structures, and intramolecular cyclizations of S-aryl propargyl thioethers. rsc.org A highly stereoselective approach for the synthesis of S-bis(benzyloxy) derivatives of thiochromene-3-carbaldehydes has been achieved with yields of 69–79% via a Michael-addition reaction. rsc.org

The derivatization of this compound is primarily dictated by the reactivity of its aldehyde and carbonyl groups. These functional groups serve as handles for a variety of chemical transformations:

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. smolecule.com

Reduction: The carbonyl group is susceptible to reduction to an alcohol using agents like sodium borohydride (B1222165). smolecule.com

Nucleophilic Substitution and Condensation: The carbonyl carbon can undergo nucleophilic attack, and the aldehyde can participate in condensation reactions, leading to a wide array of derivatives such as hydrazones and Schiff bases. smolecule.com For example, the reaction with 1,2-diaminobenzene leads to the formation of a fused benzodiazepine (B76468) ring system. researchgate.net

These derivatization pathways make this compound a valuable intermediate for synthesizing more complex and potentially bioactive molecules.

Table 1: Innovative Synthetic Methods for Thiochromone Derivatives

| Synthetic Method | Key Features | Reported Yields |

|---|---|---|

| One-Pot Synthesis | Multiple steps in a single vessel, time and cost-efficient. preprints.orgpreprints.org | Up to 81% preprints.orgpreprints.org |

| Organocatalysis | Enhanced stereoselectivity and functional group compatibility. rsc.org | Varies |

| Transition Metal-Catalysis | High selectivity and faster reaction times. rsc.org | Varies |

| Michael Addition | Stereoselective synthesis of derivatives. rsc.org | 69–79% rsc.org |

Emerging Areas in Thiochromone Chemistry

The thiochromone scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a key building block for a multitude of biologically active compounds. rsc.org The presence of the sulfur atom often enhances the chemical reactivity and ability to interact with various biological targets. rsc.org Emerging research has highlighted the potential of thiochromone derivatives in several therapeutic areas:

Anticancer Agents: Thiochromone derivatives have demonstrated the ability to inhibit tumor cell proliferation, induce apoptosis, and prevent metastasis. rsc.org Their mechanisms of action include the inhibition of key signaling pathways and enzymes involved in cancer progression, such as tyrosine kinases. rsc.orgnih.gov

Antimicrobial and Antifungal Agents: The scaffold has shown promise in combating bacterial and fungal pathogens. smolecule.comrsc.org Some derivatives act by disrupting microbial membrane integrity or interfering with nucleic acid synthesis. nih.gov Thiochroman-4-one (B147511) derivatives have been investigated as inhibitors of N-myristoyltransferase (NMT), a validated target for antifungal therapies. rsc.org

Antiviral and Antiparasitic Activities: Research is ongoing to explore the efficacy of thiochromones against various viruses and parasites. rsc.orgnih.gov Specific derivatives have shown potential as antileishmanial and antimalarial agents. rsc.org

Beyond medicinal chemistry, the unique photophysical properties of thiochromones are being harnessed in the field of materials science . Their characteristic slow photodegradation and efficient biomolecular photoreaction make them suitable for the development of:

Laser dyes rsc.org

Organic Light-Emitting Diodes (OLEDs) rsc.org

Fluorescent probes rsc.org

Future Prospects for Academic Exploration of this compound

The research trajectory of this compound and its derivatives is poised for continued growth, with several exciting avenues for future academic exploration. A primary focus will likely remain on the development of novel and more efficient synthetic methodologies. The quest for greener, more atom-economical, and highly stereoselective synthetic routes will continue to drive innovation in this area. rsc.org

Key future prospects include:

Development of Chiral Synthesis: A significant challenge is the development of simplified and cost-effective methods for generating chiral thiochromenes, which would be invaluable for creating enantiomerically pure therapeutic agents. rsc.org

Expansion of Bioactivity Screening: While promising results have been obtained in anticancer and antimicrobial studies, a systematic exploration of the therapeutic potential of a wider library of this compound derivatives against a broader range of diseases is warranted. rsc.orgnih.gov This includes investigating their potential as neuroprotective agents, anti-inflammatory drugs, and modulators of other key biological pathways.

Advanced Materials Applications: Further investigation into the photophysical and electronic properties of novel thiochromone derivatives could lead to the design of advanced materials with tailored optical and electronic properties for applications in optoelectronics and sensor technology. rsc.orgsmolecule.com

Computational and Mechanistic Studies: In-depth theoretical studies can provide valuable insights into the structure-activity relationships (SAR) of thiochromone derivatives, aiding in the rational design of more potent and selective bioactive compounds. rsc.org Elucidating the precise mechanisms of action of these compounds will also be crucial for their further development as therapeutic agents. smolecule.com

Q & A

Q. What are the established synthetic routes for 4-Oxo-4H-thiochromene-3-carbaldehyde, and what are their key reaction conditions?

The synthesis typically involves condensation reactions between precursors like thiosalicylaldehyde and aldehydes/ketones, followed by oxidation to introduce the 4-oxo group. For example:

- Method A : Condensation of thiosalicylaldehyde with a suitable aldehyde in the presence of acid catalysts (e.g., glacial acetic acid) under reflux, followed by oxidation using agents like KMnO₄ or CrO₃ .

- Method B : Reaction of 4-hydroxycoumarin derivatives with hexamethylenetetramine under acidic conditions, yielding the carbaldehyde group after hydrolysis .